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Avibactam Against Gram-Negative Bacteria: A
Technical Guide
An In-depth Analysis of a Novel β-Lactamase Inhibitor

This technical guide provides a comprehensive overview of the initial research on avibactam, a

novel non-β-lactam β-lactamase inhibitor, and its activity against clinically significant Gram-

negative bacteria. Avibactam, in combination with antibiotics like ceftazidime, has emerged as

a critical therapeutic option to combat infections caused by multidrug-resistant pathogens. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed examination of its mechanism of action, spectrum of activity, and the experimental

methodologies used in its evaluation.

Core Concepts: Mechanism of Action and Spectrum
of Activity
Avibactam is a diazabicyclooctane that potently inhibits a wide range of β-lactamase enzymes,

which are the primary mechanism of resistance to β-lactam antibiotics in Gram-negative

bacteria. Unlike traditional β-lactamase inhibitors, avibactam possesses a unique mechanism

of action. It forms a covalent, but reversible, acyl-enzyme complex with the serine at the active

site of the β-lactamase.[1][2][3] This reversible nature allows avibactam to be recycled and

inhibit multiple β-lactamase molecules.[2][4]
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The inhibitory spectrum of avibactam is extensive and includes:

Ambler Class A: Including extended-spectrum β-lactamases (ESBLs) such as CTX-M-15 and

carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1][5][6]

Ambler Class C: Including AmpC cephalosporinases produced by organisms like

Enterobacter cloacae and Pseudomonas aeruginosa.[1][5][7]

Ambler Class D: Including some oxacillinases (OXA) such as OXA-48.[1][6]

Notably, avibactam is not active against metallo-β-lactamases (MBLs, Ambler Class B), which

utilize a zinc ion for catalysis and lack a serine active site.[1][6]

Quantitative Analysis: In Vitro Efficacy
The efficacy of avibactam, primarily in combination with ceftazidime (CZA), has been

extensively evaluated through in vitro susceptibility testing. The following tables summarize key

quantitative data from various studies, including minimum inhibitory concentrations (MICs) and

enzyme inhibition kinetics.

Table 1: Minimum Inhibitory Concentrations (MIC) of
Ceftazidime-Avibactam against Gram-Negative Bacteria
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Bacterial
Species/Gr
oup

Resistance
Profile

Ceftazidime
-Avibactam
MIC₅₀
(µg/mL)

Ceftazidime
-Avibactam
MIC₉₀
(µg/mL)

Percent
Susceptible
(%)

Reference(s
)

Enterobacteri

aceae (All)
- - - >99.9 [8]

Enterobacteri

aceae (All)
- - - 99.5 [9]

Enterobacteri

aceae

ESBL-

producing
- 0.5 99.9 [9]

Enterobacteri

aceae

Plasmid-

mediated

AmpC-

producing

- 0.5 100 [9]

Enterobacteri

aceae

ESBL and

AmpC-

producing

- 1 100 [9]

Enterobacteri

aceae

Carbapenem-

resistant

(CRE)

0.5 2 97.5 [4]

Enterobacteri

aceae

Multidrug-

resistant

(MDR)

0.25 1 99.2 [4]

Enterobacteri

aceae

Extensively

drug-resistant

(XDR)

0.5 2 97.8 [4]

Pseudomona

s aeruginosa
- 1 4 99.1 [8]

Pseudomona

s aeruginosa
- 2 4 97.1 [4]
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Pseudomona

s aeruginosa

Meropenem-

nonsusceptibl

e

- - 94.0 [8]

Pseudomona

s aeruginosa

Piperacillin-

tazobactam-

nonsusceptibl

e

- - 91.7 [8]

Pseudomona

s aeruginosa

Ceftazidime-

nonsusceptibl

e

- - 89.6 [8]

Acinetobacter

baumannii
- - -

Limited

activity
[10][11]

Note: Avibactam concentration is fixed at 4 µg/mL in most testing.

Table 2: Kinetic Parameters of Avibactam Inhibition
against Key β-Lactamases

β-Lactamase
Enzyme

Ambler Class
Acylation
Efficiency
(k₂/Kᵢ) (M⁻¹s⁻¹)

Half-life (t½)
for Enzyme
Activity
Recovery
(min)

Reference(s)

CTX-M-15 A 1.0 x 10⁵ 40 [5]

KPC-2 A - 82 [5]

E. cloacae AmpC C - 300 [5]

P. aeruginosa

AmpC
C - 6 [5]

OXA-10 D 1.1 x 10¹ >5 days [5][12]

OXA-48 D - - [5]
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Experimental Protocols and Methodologies
The evaluation of avibactam's efficacy relies on standardized and robust experimental

protocols. This section details the methodologies for key in vitro and in vivo experiments.

Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of avibactam in

combination with a β-lactam antibiotic against a panel of bacterial isolates.

Methodology: Broth Microdilution

Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according

to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antibiotic Preparation: Stock solutions of ceftazidime and avibactam are prepared. Serial

twofold dilutions of ceftazidime are made in microtiter plates. Avibactam is added to each

well at a fixed concentration, typically 4 µg/mL.[13]

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies

are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland

standard. This suspension is then diluted to yield a final inoculum concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.

Methodology: MIC Test Strip

Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland

standard is prepared and swabbed evenly onto a Mueller-Hinton agar plate to create a lawn

of growth.

Strip Application: A MIC test strip containing a predefined gradient of ceftazidime and a fixed

concentration of avibactam is applied to the agar surface.
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Incubation: The plate is incubated at 35°C for 16-20 hours.

MIC Reading: An elliptical zone of inhibition is formed. The MIC value is read where the edge

of the inhibition ellipse intersects the MIC scale on the strip.[14]

Enzyme Inhibition Assays
Objective: To determine the kinetic parameters of β-lactamase inhibition by avibactam.

Methodology: Spectrophotometric Analysis

Enzyme and Substrate Preparation: Purified β-lactamase enzyme is used. A chromogenic β-

lactam substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., phosphate-

buffered saline).

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a

defined period.

Reaction Initiation: The hydrolysis reaction is initiated by the addition of the nitrocefin

substrate.

Data Acquisition: The rate of hydrolysis is monitored by measuring the change in absorbance

at a specific wavelength over time using a spectrophotometer.

Kinetic Parameter Calculation: The data are fitted to appropriate enzyme kinetic models

(e.g., Michaelis-Menten) to determine parameters such as the inhibition constant (Kᵢ) and the

rate of enzyme acylation (k₂).

Time-Kill Assays
Objective: To assess the bactericidal or bacteriostatic activity of ceftazidime-avibactam over

time.

Methodology:

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is

prepared in CAMHB.
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Antibiotic Exposure: Ceftazidime-avibactam is added to the bacterial suspension at

concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A

growth control without antibiotics is included.

Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0,

2, 4, 6, 8, and 24 hours).

Viable Cell Counting: The samples are serially diluted and plated onto appropriate agar

plates to determine the number of viable bacteria (CFU/mL).

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic

concentration. Synergy, bactericidal activity (≥3-log₁₀ reduction in CFU/mL), and

bacteriostatic activity are determined based on these curves.[15][16]

In Vivo Animal Models
Objective: To evaluate the efficacy of ceftazidime-avibactam in a living organism.

Methodology: Murine Thigh and Lung Infection Models

Animal Preparation: Neutropenic mice are often used to simulate conditions in

immunocompromised patients. Neutropenia is typically induced by cyclophosphamide

administration.

Infection: A defined inoculum of the test organism (e.g., P. aeruginosa) is injected into the

thigh muscle or instilled into the lungs.

Treatment: At a specified time post-infection, treatment with human-simulated exposures of

ceftazidime-avibactam is initiated. Dosing regimens are designed to mimic human

pharmacokinetics.

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the thigh

muscles or lungs are homogenized. The bacterial burden (CFU/gram of tissue) is determined

by quantitative culture.

Data Analysis: The reduction in bacterial load in treated animals is compared to that in

untreated controls to determine the in vivo efficacy of the drug combination.[17][18]
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Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and

experimental processes discussed in this guide.
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Mechanism of β-lactamase inhibition by avibactam.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b12400378?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Broth Microdilution MIC Determination Workflow
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Workflow for MIC determination by broth microdilution.
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Time-Kill Assay Workflow
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Workflow for a time-kill assay.
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Mechanisms of Resistance to Avibactam
Combinations
Despite the efficacy of ceftazidime-avibactam, resistance has been reported. The primary

mechanisms include:

Mutations in β-Lactamase Genes: Amino acid substitutions within the β-lactamase enzyme,

particularly in the Ω-loop of KPC enzymes (e.g., D179Y substitution in KPC-3), can impair

avibactam binding and restore carbapenemase activity.[1][6][19]

Porin Modifications: Decreased expression or mutations in outer membrane porin genes,

such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the permeability of the

bacterial cell wall to the antibiotic, thereby increasing MIC values.[1][20]

Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the

antibiotic out of the bacterial cell.[1]

Conclusion
Avibactam represents a significant advancement in the fight against multidrug-resistant Gram-

negative bacteria. Its unique, reversible mechanism of action and broad-spectrum inhibition of

Class A, C, and some D β-lactamases restore the activity of partner β-lactams against many

challenging pathogens. The combination of ceftazidime and avibactam has demonstrated

potent in vitro and in vivo activity against key pathogens like ESBL-producing

Enterobacteriaceae and P. aeruginosa. However, the emergence of resistance underscores the

need for continued surveillance, stewardship, and research into novel antimicrobial strategies.

This guide provides a foundational understanding of the core scientific principles and

experimental data that underpin the clinical use of avibactam.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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